2'-Fluoro-2-methylamino-5-nitrobenzophenone
Overview
Description
The compound 2'-Fluoro-2-methylamino-5-nitrobenzophenone is a derivative of benzophenone with potential applications in various fields, including medicinal chemistry and material science. It is structurally related to compounds that have been synthesized as intermediates or degradation products of pharmaceuticals, such as the 1,4-benzodiazepine drugs nitrazepam and flunitrazepam .
Synthesis Analysis
The synthesis of related fluorinated benzophenone derivatives often involves multi-step reactions, starting from commercially available materials. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar substitution patterns, is used as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles . Another example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which was achieved by oxidation, chlorination, amination, and hydrogenation steps, starting from 2-fluoro-4-nitrotoluene . These methods could potentially be adapted for the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone by incorporating the appropriate functional groups at the correct positions on the benzophenone core.
Molecular Structure Analysis
The molecular structure of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be inferred from related compounds. For example, the structure of 2-amino-5-nitrobenzophenone, a closely related compound, has been determined by acid degradation of nitrazepam . The presence of fluorine, nitro, and amino groups in these molecules can significantly influence their molecular conformation and intermolecular interactions due to their electronic properties.
Chemical Reactions Analysis
Fluorinated benzophenones and their derivatives are often involved in various chemical reactions due to their reactive functional groups. For example, the Fries rearrangement, a reaction that involves the migration of an acyl group on an aromatic ring, has been performed on related compounds under microwave-assisted, catalyst- and solvent-free conditions . Such reactions could be relevant for the chemical manipulation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone to obtain other derivatives or to study its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be predicted based on the properties of similar compounds. For instance, the presence of a nitro group and a fluorine atom is likely to influence the compound's acidity, electron distribution, and overall reactivity. The spectroscopic properties of related compounds have been characterized by techniques such as X-ray diffraction, IR, and UV/Vis spectroscopy, which provide insights into the electronic structure and molecular geometry . These techniques could be applied to 2'-Fluoro-2-methylamino-5-nitrobenzophenone to determine its precise physical and chemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
- 2'-Fluoro-2-methylamino-5-nitrobenzophenone has been synthesized as a degradation product of certain benzodiazepine drugs, such as flunitrazepam. The study of its structure has contributed to a better understanding of benzodiazepine derivatives (Cox et al., 1998).
Pharmaceutical Chemistry
- In the field of pharmaceutical chemistry, compounds similar to 2'-Fluoro-2-methylamino-5-nitrobenzophenone have been used in the synthesis of fluorophenothiazines. These are important in the development of novel therapeutic agents (Sharma et al., 1999).
Organic Synthesis
- It has been used in organic chemistry research for the synthesis of various fluorinated compounds, demonstrating its versatility in creating diverse chemical structures (Xu et al., 2013).
PET Imaging Studies
- The compound has played a role in the synthesis of radiopharmaceuticals for PET imaging studies. For instance, compounds structurally related to 2'-Fluoro-2-methylamino-5-nitrobenzophenone have been used to map specific enzymes in vivo using PET imaging (Ding et al., 1997).
Chemical Structure Analysis
- The study of its structural analogs has also contributed to the understanding of molecular structures in crystallography, highlighting the interactions and angles between different molecular components (Li et al., 2005).
Synthetic Methodologies
- This compound has been instrumental in developing new synthetic methodologies, such as the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating its applicability in creating novel chemical libraries (Ouyang et al., 1999).
Fluorescence Studies
- In fluorescence studies, related compounds have been used to develop new methods for detecting specific substances in various samples, showcasing the compound's applicability in analytical chemistry (Leesakul et al., 2013).
Intracellular pH Measurement
- Fluorinated analogs of the compound have been developed for intracellular pH measurement, highlighting its role in the field of biochemistry and cellular studies (Rhee et al., 1995).
Safety And Hazards
Safety data indicates that exposure to “2’-Fluoro-2-methylamino-5-nitrobenzophenone” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .
properties
IUPAC Name |
(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPKRIRHDRCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223718 | |
Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
CAS RN |
735-06-8 | |
Record name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-fluoro-2-methylamino-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2′-Fluoro-2-methylamino-5-nitrobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SP6E3W8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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